molecular formula C17H16I2N2O4 B296700 ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B296700
M. Wt: 566.13 g/mol
InChI Key: RNMPYIYTRQDWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, also known as compound 1, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In cancer cells, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been shown to induce cell cycle arrest and apoptosis, leading to cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Inflammation is a key process in various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. Compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is its relatively simple synthesis method and high yield. It is also a versatile building block for the synthesis of various heterocyclic ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylates. However, one of the limitations is its relatively low solubility in water, which may limit its application in biological studies. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are various future directions for the research on ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1. In medicinal chemistry, further studies are needed to investigate its potential as a kinase inhibitor and anti-inflammatory agent. It is also important to investigate its potential as a drug delivery agent for cancer therapy.
In materials science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials with potential applications in gas storage, catalysis, and drug delivery.
In organic synthesis, further studies are needed to investigate its potential as a versatile building block for the synthesis of various heterocyclic ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylates.
Conclusion
In conclusion, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is a heterocyclic ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method is relatively simple and efficient, with a high yield of the desired product. Its mechanism of action is not fully understood, but it has shown promising activity against various cancer cell lines and potential as a kinase inhibitor and anti-inflammatory agent. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 involves the reaction between ethyl cyanoacetate and 3,5-diiodo-2-methoxybenzaldehyde in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to yield ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1. The synthesis method is relatively simple and efficient, with a high yield of the desired product.

Scientific Research Applications

Compound 1 has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as a kinase inhibitor and anti-inflammatory agent.
In materials science, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic synthesis, ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been used as a versatile building block for the synthesis of various heterocyclic ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylates, such as pyrazoles and pyrimidines.

properties

Molecular Formula

C17H16I2N2O4

Molecular Weight

566.13 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,5-diiodo-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H16I2N2O4/c1-4-24-17(22)13-8(2)25-16(21)11(7-20)14(13)10-5-9(18)6-12(19)15(10)23-3/h5-6,14H,4,21H2,1-3H3

InChI Key

RNMPYIYTRQDWBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC(=C2OC)I)I)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC(=C2)I)I)OC)C#N)N)C

Origin of Product

United States

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